2-bromo-4-chloropyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQDPKTLJAJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 4 Chloropyrazolo 1,5 a Pyrazine
De Novo Synthesis Pathways to the Pyrazolo[1,5-a]pyrazine (B3255129) Core System
The construction of the pyrazolo[1,5-a]pyrazine core is a critical first step in the synthesis of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine. Various synthetic strategies have been developed to assemble this fused heterocyclic system, ranging from classical cyclization reactions to more modern multicomponent approaches.
Cycloaddition Reactions and Annulation Strategies for Fused Heterocycle Construction
Cycloaddition reactions represent a powerful and efficient method for the construction of the pyrazolo[1,5-a]pyrazine core. These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole with a suitable dipolarophile, leading to the formation of the pyrazole (B372694) ring fused to a pyrazine (B50134) precursor. rsc.org One common approach utilizes N-aminopyridinium ylides as the 1,3-dipole, which can react with various alkynes to build the pyrazolo[1,5-a]pyridine (B1195680) core. rsc.org While the direct synthesis of the pyrazolo[1,5-a]pyrazine system via this method is less commonly reported, the principles can be extended to N-aminopyrazinium ylides.
Annulation strategies, where a ring is built onto an existing pyrazole or pyrazine structure, are also prevalent. researchgate.net For instance, the annulation of a pyrazine ring onto a pre-existing pyrazole can be achieved through the reaction of an aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. These reactions are often regioselective, with the outcome dictated by the substitution pattern of the starting materials. researchgate.net
Table 1: Examples of Cycloaddition and Annulation Reactions for Pyrazolo[1,5-a]heterocycle Synthesis
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | N-aminopyridinium ylides and ynals | Not specified | Cyanated pyrazolo[1,5-a]pyridines | rsc.org |
| Oxidative [3+2] Cycloaddition | 2-Substituted ethynylphosphonates and N-aminopyridinium-N-imines | Fe(NO₃)₃·9H₂O (10 mol%) | Pyrazolo[1,5-a]pyridine-3-ylphosphonates | mdpi.com |
Condensation Reactions Involving Halogenated Pyrazoles and Pyrazine Precursors
The condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazolo-fused pyrimidines and, by extension, pyrazines. nih.gov The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the fused heterocyclic system. rsc.org The regioselectivity of this condensation is a key consideration and is often controlled by the nature of the substituents on both the pyrazole and the 1,3-dicarbonyl component. nih.gov
For the synthesis of a 4-chloropyrazolo[1,5-a]pyrazine (B1430154) precursor, a strategy could involve the condensation of an aminopyrazole with a chlorinated 1,3-dielectrophile. Alternatively, a pre-formed pyrazolo[1,5-a]pyrazin-4-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom at the C-4 position. mdpi.com
Table 2: Condensation Reactions for Pyrazolo-fused Heterocycle Synthesis
| Pyrazole Precursor | 1,3-Dielectrophile/Pyrazine Precursor | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-1H-pyrazoles | 1,3-Dicarbonyl compounds | AcOH/H₂SO₄ | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazole | Enaminone derivative | Acetic acid, ammonium (B1175870) acetate, reflux | Pyrazolo[1,5-a]pyrimidine (B1248293) | researchgate.net |
Multicomponent Reaction Approaches for Complex Pyrazolo[1,5-a]pyrazine Assembly
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazolo[1,5-a]pyrazines in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot process, often leading to the rapid assembly of the desired scaffold with high diversity. beilstein-journals.org
A common MCR strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related system, involves the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov This approach can be adapted for pyrazine ring formation. The choice of starting materials allows for the introduction of various substituents onto the heterocyclic core. For the synthesis of the target molecule, a halogenated aldehyde or active methylene compound could potentially be employed, although this may present challenges with chemoselectivity. A more likely strategy would involve the construction of the core ring system via an MCR, followed by selective halogenation. nih.gov
Regioselective Halogenation and Functionalization Techniques for Pyrazolo[1,5-a]pyrazine Derivatization
Once the pyrazolo[1,5-a]pyrazine core is assembled, the next critical step is the regioselective introduction of bromine and chlorine at the C-2 and C-4 positions, respectively. The electronic nature of the fused heterocyclic system dictates the preferred sites of electrophilic substitution.
Controlled Introduction of Bromine at the C-2 Position
The C-2 position of the pyrazolo[1,5-a]pyrazine system is part of the pyrazole ring and is generally susceptible to electrophilic attack. Controlled bromination at this position can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of such heterocyclic systems. mdpi.com The reaction conditions, including the solvent and temperature, can be optimized to favor the desired monobromination at the C-2 position. For instance, microwave-assisted bromination of a related pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazine with NBS has been shown to proceed in high yield. mdpi.com
Table 3: Conditions for Bromination of Pyrazolo-fused Heterocycles
| Substrate | Brominating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazin-4(3H)-one | N-Bromosuccinimide (1.5 equiv.) | Microwave irradiation | 7-Bromo derivative | mdpi.com |
Directed Chlorination Methodologies at the C-4 Position
The introduction of a chlorine atom at the C-4 position of the pyrazolo[1,5-a]pyrazine ring often involves the chlorination of a pyrazolo[1,5-a]pyrazin-4(5H)-one precursor. Reagents such as phosphorus oxychloride (POCl₃) are highly effective for this transformation. mdpi.com The reaction typically proceeds by heating the pyrazinone with an excess of the chlorinating agent, often in the presence of a base like N,N-dimethylaniline to neutralize the generated HCl. mdpi.com This method provides a reliable route to 4-chloropyrazolo[1,5-a]pyrazine derivatives.
Direct C-H chlorination at the C-4 position is less common but can be achieved under specific conditions, particularly if the position is activated. However, the conversion of a C-4 hydroxyl group (in the pyrazinone tautomer) to a chloride is the more established and predictable method.
Table 4: Conditions for Chlorination of Pyrazolo-fused Heterocycles
| Substrate | Chlorinating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazin-4(3H)-one | POCl₃, N,N-dimethylaniline | 110 °C, 3 h | 4-Chloro derivative | mdpi.com |
Oxidative Halogenation Protocols utilizing N-halosuccinimides or other reagents
The direct halogenation of the pyrazolo[1,5-a]pyrazine core is a primary strategy for synthesizing compounds like this compound. Oxidative halogenation protocols are particularly effective, employing reagents that can deliver electrophilic halogen species to the electron-rich heterocyclic system.
N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used and reliable reagents for the selective halogenation of pyrazoles and their fused derivatives. researchgate.net The reaction of a pre-formed pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine precursor with NXS typically occurs under mild conditions. researchgate.netacs.org For instance, the bromination of a related pyrazolo[1,5-a] mdpi.commdpi.comnih.govtriazine core has been successfully achieved using an excess of NBS under microwave irradiation, yielding the 8-bromo derivative in excellent yield. mdpi.comnih.gov The chlorination step can be accomplished using NCS or by employing chlorinating agents like phosphorus oxychloride (POCl₃) on a corresponding oxo-precursor to generate a chloro-substituted ring, which can then be subjected to bromination. mdpi.com The regioselectivity of the halogenation can often be controlled by the reaction conditions and the existing substituents on the ring. researchgate.net
Alternative oxidative halogenation systems have been developed to offer milder and more environmentally friendly options. A notable example is the use of potassium persulfate (K₂S₂O₈) as an oxidant in combination with sodium halides (NaX, where X = Cl, Br, I). acs.orgnih.gov This system allows for the direct C-H halogenation of pyrazolo[1,5-a]pyrimidines in water, an environmentally benign solvent. thieme-connect.de The reaction proceeds through the in-situ generation of an electrophilic halogenating species from the halide salt under the influence of the persulfate oxidant. thieme-connect.de This method has demonstrated high efficiency for producing 3-halo-pyrazolo[1,5-a]pyrimidines with excellent yields and tolerance for a wide range of functional groups. thieme-connect.de
Table 1: Comparison of Oxidative Halogenation Reagents for Pyrazolo[1,5-a]pyrazine Analogs
| Reagent System | Halogen Source | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Br | THF, DCM, CCl₄ | High reactivity, readily available, good yields. | mdpi.com, researchgate.net, nih.gov |
| N-Chlorosuccinimide (NCS) | Cl | THF, DCM | Effective for chlorination of the pyrazole ring. | researchgate.net |
| K₂S₂O₈ / NaX (X=Br, Cl) | Br, Cl | Water | Environmentally benign, mild conditions, avoids organic byproducts. | nih.gov, acs.org, thieme-connect.de |
| Phosphorus Oxychloride (POCl₃) | Cl | Neat or DCM | Effective for converting oxo-precursors to chloro derivatives. | mdpi.com |
Sustainable and Innovative Synthetic Approaches
A significant trend in modern organic synthesis is the move towards catalyst-free reactions, which simplifies purification procedures and reduces costs and environmental impact associated with metal catalysts. One-pot, multi-component reactions are particularly attractive in this context. For the synthesis of related halogenated pyrazolo[1,5-a]pyrimidines, a one-pot, three-component reaction has been developed involving aminopyrazoles, enaminones or chalcones, and sodium halides in water. acs.orgnih.gov This method, promoted by K₂S₂O₈, proceeds through a tandem cyclization and subsequent oxidative C-H halogenation. thieme-connect.de The use of water as the solvent makes this protocol environmentally benign. acs.org The scalability and wide functional group tolerance highlight its practical utility. thieme-connect.de
The development of catalyst-free multicomponent reactions for constructing related heterocyclic systems, such as pyrrolo[1,2-a]pyrazine (B1600676) derivatives, further underscores the feasibility of such strategies. nih.gov These methods often rely on the intrinsic reactivity of the starting materials under thermal conditions, eliminating the need for any external catalyst.
To improve reaction efficiency, specialized technologies like microwave-assisted synthesis and flow chemistry are being increasingly adopted.
Microwave-Assisted Synthesis has proven to be a powerful tool for accelerating a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.gov In the synthesis of an 8-bromo-4-chloro-pyrazolo[1,5-a] mdpi.commdpi.comnih.govtriazine, microwave irradiation significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.gov For example, the cyclization step could be completed in minutes under microwave heating at 80-100 °C, and the subsequent bromination with NBS was achieved in a short time frame with a 95% yield. mdpi.comnih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. ptfarm.pl
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) | Reference |
|---|---|---|---|
| Reaction Time | Minutes | Hours | mdpi.com, nih.gov |
| Overall Yield | Excellent (e.g., 95% for bromination) | Moderate (e.g., 45-50% for cyclization) | mdpi.com, nih.gov |
| Energy Efficiency | High | Low | ptfarm.pl |
| Process Control | Precise temperature and pressure control | Less precise, potential for localized overheating | mdpi.com |
Flow Chemistry offers another avenue for enhanced reaction efficiency, safety, and scalability. mdpi.com In a continuous flow system, reagents are pumped through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology has been successfully applied to the synthesis of pyrazole-fused scaffolds like pyrazolo[1,5-a]pyridines, achieving quantitative yields in very short reaction times without the need for further purification. mdpi.com The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved yields and selectivity. Furthermore, the ability to operate at high temperatures and pressures safely makes flow chemistry ideal for scaling up production, addressing a key limitation of traditional batch synthesis. mdpi.com
Chemical Reactivity and Advanced Transformations of 2 Bromo 4 Chloropyrazolo 1,5 a Pyrazine
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (C-2 and C-4)
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. In the case of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine, the differential reactivity of the C-Br and C-Cl bonds—the former being generally more reactive in oxidative addition steps—provides an avenue for selective and sequential functionalization.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a premier method for forging C(sp²)–C(sp²) bonds due to the stability and low toxicity of the boron reagents. youtube.com For this compound, this reaction can be tuned to selectively substitute the bromine at the C-2 position, followed by substitution of the chlorine at the C-4 position under more forcing conditions. Research on related 4-bromopyrazolo[1,5-a]pyrazines demonstrates that they react with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and a base like cesium carbonate to yield 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. researchgate.net Similarly, studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) show successful arylation at the bromo-position using Pd(PPh₃)₄. mdpi.com This suggests that selective mono-arylation at the C-2 position of this compound is highly feasible, followed by a second coupling at the C-4 position to generate di-arylated products.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromopyrazolo[1,5-a]pyrazine | Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN/H₂O | Reflux | Good |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
This table presents data synthesized from studies on analogous compounds to illustrate typical reaction parameters. youtube.comresearchgate.netmdpi.comresearchgate.net
Sonogashira Coupling for Alkynylation Strategies
The Sonogashira coupling provides a direct route to arylalkynes by reacting terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalyst system. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature, using an amine base that can also serve as the solvent. wikipedia.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the C-2 position. youtube.com By carefully controlling the reaction conditions, it is possible to isolate the 2-alkynyl-4-chloropyrazolo[1,5-a]pyrazine intermediate. Subsequent coupling at the less reactive C-4 chloro position would require more forcing conditions, enabling the synthesis of unsymmetrically di-alkynylated pyrazolopyrazines. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.orglibretexts.org
Table 2: General Conditions for Sonogashira Coupling
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Et₂NH) | Amine, DMF, or THF | Room Temp. to 100 °C |
This table outlines generalized conditions for the Sonogashira reaction. organic-chemistry.orglibretexts.orgyoutube.com
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This method is particularly valuable when traditional nucleophilic aromatic substitution is inefficient. acsgcipr.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines. For this compound, selective amination can be achieved. The more labile C-Br bond at the C-2 position would be expected to react preferentially under standard Buchwald-Hartwig conditions. Studies on 2-bromopyridines have shown that they couple efficiently with various amines, including volatile ones, using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. nih.govresearchgate.net By choosing the appropriate catalyst system and reaction conditions, one can functionalize the C-2 position first, followed by amination at the C-4 position, potentially with a different amine, to access diverse di-amino-substituted pyrazolo[1,5-a]pyrazines.
Table 3: Typical Conditions for Buchwald-Hartwig Amination | Electrophile | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | |---|---|---|---|---|---| | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp (B1165662) | NaOtBu | Toluene | 80 | 55-98% | | Aryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |
This table provides representative conditions based on established Buchwald-Hartwig protocols. wikipedia.orgresearchgate.net
Negishi Coupling and Other Organometallic Cross-Coupling Methodologies
The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by nickel or palladium. youtube.comwikipedia.org A key advantage of this method is the high reactivity of organozinc compounds, which often leads to faster reactions and higher tolerance for functional groups compared to other organometallic reagents. wikipedia.orgorganic-chemistry.org While less common in industry than Suzuki or Heck couplings, its scope is broad, allowing for the coupling of sp³, sp², and sp carbon centers. wikipedia.org For this compound, Negishi coupling offers a potent method for introducing alkyl, alkenyl, or aryl groups. The reaction would likely proceed selectively at the C-2 position first. Reports on mild Negishi cross-coupling reactions on related heterocyclic systems suggest that catalysts like acenaphthoimidazolylidene palladium complexes are effective at low loadings. nih.gov
Table 4: General Parameters for Negishi Coupling
| Electrophile | Nucleophile | Catalyst | Solvent |
|---|---|---|---|
| Aryl/Vinyl Halide (Br, I, Cl, OTf) | Organozinc Reagent (R'ZnX) | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) | THF, DMF |
This table outlines generalized conditions for the Negishi coupling. wikipedia.orgnih.govyoutube.com
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for heteroaromatic systems, particularly those containing electron-withdrawing features. The pyrazine (B50134) ring in the pyrazolo[1,5-a]pyrazine (B3255129) core is electron-deficient and thus activated towards nucleophilic attack.
Direct Displacement of Halogens with Oxygen, Nitrogen, and Sulfur Nucleophiles
The chlorine atom at the C-4 position of this compound is significantly more susceptible to SₙAr than the bromine at C-2. This is because the C-4 position is part of the electron-poor pyrazine ring, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex. In contrast, the C-2 position is on the more electron-rich pyrazole (B372694) ring. This differential reactivity allows for highly selective substitution at the C-4 position.
Reactions with various nucleophiles are possible:
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the C-4 chlorine to form ethers.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines readily react to yield 4-amino-substituted pyrazolo[1,5-a]pyrazines.
Sulfur Nucleophiles: Thiols and thiolates, being excellent nucleophiles, can be used to synthesize the corresponding 4-thioether derivatives. nih.gov Studies on other heteroaryl halides have shown that such SₙAr reactions with thiols can proceed smoothly, often at room temperature, in the presence of a mild base like potassium carbonate. nih.gov
The general reactivity order for SₙAr on such dihalogenated systems strongly favors substitution at the electron-deficient pyrazine ring, making it a reliable strategy for introducing a wide array of functional groups selectively at the C-4 position. stackexchange.com
Table 5: Representative Conditions for SₙAr on Heteroaryl Halides
| Heteroaryl Halide | Nucleophile | Reagent/Base | Solvent | Temperature |
|---|---|---|---|---|
| Electron-deficient Heteroaryl Chloride/Bromide | Thiol | K₂CO₃ | DMAc | rt - 100 °C |
| Activated Aryl Halide | Amine | Base (e.g., K₂CO₃) | DMF, DMSO | Elevated |
This table summarizes general conditions for SₙAr reactions based on established literature for various heteroaromatic systems. nih.gov
Regioselectivity and Chemoselectivity in SNAr Transformations
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated heteroaromatic compounds. In the case of this compound, the presence of two different halogen atoms at distinct positions on the pyrazine ring introduces questions of regioselectivity and chemoselectivity. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The relative reactivity of the C4-Cl and C2-Br bonds towards nucleophiles is dictated by a combination of electronic and steric factors.
Generally, in SNAr reactions of dihalogenated pyrimidines and related heterocycles, the position most activated by the ring nitrogens is the most susceptible to nucleophilic attack. In the pyrazolo[1,5-a]pyrazine system, the C4 and C7 positions are electronically activated. Given the substitution pattern of this compound, the C4-chloro substituent is positioned on the electron-deficient pyrazine ring. The chlorine atom is generally a better leaving group than bromine in many SNAr reactions on heteroaromatic systems, especially when the reaction proceeds through a Meisenheimer intermediate where the bond cleavage is not the rate-determining step.
A study on the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) demonstrated that substitution occurs at the C4 position. enamine.net While this study did not involve a 2-bromo substituent, it highlights the reactivity of the C4-chloro group. In dihalopyrimidines, such as 2-MeSO2-4-chloropyrimidine, the regioselectivity of SNAr reactions is highly dependent on the nature of the nucleophile. nih.gov For instance, amines and Stille coupling reagents selectively substitute the C4-chloro group, whereas alkoxides and formamide (B127407) anions preferentially attack the C2 position. nih.gov This dichotomy is often attributed to factors like hydrogen bonding between the incoming nucleophile and a substituent on the ring. nih.gov
Based on these principles for related heterocyclic systems, it can be inferred that the reaction of this compound with various nucleophiles would exhibit distinct regioselectivity.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile | Predicted Site of Attack | Rationale |
| Amines (e.g., RNH2) | C4 | The C4 position is highly activated, and reactions with amines on similar systems favor this position. |
| Alkoxides (e.g., RO⁻) | C2 or C4 | The outcome may depend on reaction conditions and the specific alkoxide, with potential for competitive substitution. |
| Thiolates (e.g., RS⁻) | C4 | Thiolates are soft nucleophiles and are expected to favor the more electronically deficient C4 position. |
It is important to note that these predictions are based on the reactivity of analogous systems, and experimental verification is necessary to definitively establish the regioselectivity for this compound.
Directed C-H Functionalization and Remote Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the pyrazolo[1,5-a]pyrazine scaffold, palladium-catalyzed direct C-H arylation has been shown to be a viable strategy.
Research on pyrazolo[1,5-a]pyrazines has demonstrated that direct C-H arylation with aryl iodides and heteroarenes occurs selectively at the C7 position. researchgate.netmdpi.com This regioselectivity is achieved under ligand-free palladium-catalyzed conditions, with silver salts acting as either an oxidant or a base. researchgate.netmdpi.com The innate directing ability of the pyrazole nitrogen (N1) is believed to guide the C-H activation to the C7 position. mdpi.com A similar C7-selectivity was observed in the direct C-H arylation of pyrazolo[1,5-a]azines with aryl chlorides, highlighting the robustness of this methodology. enamine.netnih.gov
In a related system, pyrazolo[1,5-a]pyrimidines, catalyst-switchable regiocontrol in direct C-H arylation has been achieved. nih.govorganic-chemistry.orgmdpi.com A phosphine-containing palladium catalyst directs the arylation to the most acidic C7 position, while a phosphine-free catalyst favors the more electron-rich C3 position. nih.govorganic-chemistry.orgmdpi.com This demonstrates that the site of C-H functionalization can be tuned by the choice of catalyst.
A straightforward method for the formylation of substituted pyrazolo[1,5-a]pyrazines at the 7-position has also been developed. nih.gov This reaction proceeds via the insertion of a carbene into the most acidic C-H bond, which is computationally determined to be at the C7 position. nih.gov
Table 2: C-H Functionalization Reactions on the Pyrazolo[1,5-a]pyrazine Scaffold
| Reaction Type | Position | Catalyst/Reagent | Coupling Partner | Reference |
| Direct C-H Arylation | C7 | Pd(OAc)₂ / Ag₂CO₃ | Aryl Iodides | researchgate.netmdpi.com |
| Direct C-H Arylation | C7 | Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Chlorides | enamine.netnih.gov |
| Formylation | C7 | Hexamethylsilanecarboximidamide | - | nih.gov |
These findings suggest that for this compound, C-H functionalization would likely occur at the C7 position, leaving the C-Br and C-Cl bonds available for subsequent transformations. This offers a powerful strategy for the synthesis of tri-functionalized pyrazolo[1,5-a]pyrazines.
Ring-Opening and Rearrangement Reactions of the Fused Pyrazolo[1,5-a]pyrazine Core
While the pyrazolo[1,5-a]pyrazine core is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, providing pathways to novel heterocyclic systems. In the context of related pyrazolo[1,5-a]pyrimidines, ring-opening of a uracil (B121893) ring fused to the pyrazole was induced by an aminopyrazole, leading to a rearranged pyrazolo[1,5-a]pyrimidine (B1248293) derivative. nih.gov
More directly related to rearrangements, the synthesis of pyrazolo[1,5-a]pyrimidines can sometimes proceed through the rearrangement of an initially formed imidazo[1,2-b]pyrazole intermediate. researchgate.net Additionally, a Dimroth-type rearrangement has been observed in the synthesis of pyrazolo[3,4-d]pyrimidines. rsc.org
Exploitation of Organometallic Chemistry with Pyrazolo[1,5-a]pyrazine Scaffolds
The nitrogen atoms in the pyrazolo[1,5-a]pyrazine scaffold make it an excellent ligand for the coordination of metal ions, leading to the formation of organometallic complexes with interesting properties and potential applications in catalysis and medicinal chemistry.
A study on the synthesis of rhenium(I) complexes with pyrazolo[1,5-a]pyrimidine-based ligands demonstrated the formation of stable complexes of the type [ReCl(CO)₃L]. nih.gov These complexes exhibited potent cytotoxic activity against cancer cell lines. nih.gov Although this study focused on pyrazolo[1,5-a]pyrimidines, the similar bidentate N,N-chelation site in pyrazolo[1,5-a]pyrazines suggests that they would also form stable complexes with rhenium and other transition metals.
The halogens on the this compound scaffold also provide sites for classical organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the C2 and C4 positions, further expanding the chemical space accessible from this starting material.
Table 3: Potential Organometallic Reactions of this compound
| Reaction Type | Position(s) | Catalyst | Coupling Partner | Potential Product |
| Suzuki Coupling | C2 and/or C4 | Pd catalyst | Aryl/alkyl boronic acid | 2-bromo-4-aryl/alkyl- or 2-aryl/alkyl-4-chloro-pyrazolo[1,5-a]pyrazine |
| Stille Coupling | C2 and/or C4 | Pd catalyst | Organostannane | 2-bromo-4-substituted- or 2-substituted-4-chloro-pyrazolo[1,5-a]pyrazine |
| Sonogashira Coupling | C2 and/or C4 | Pd/Cu catalyst | Terminal alkyne | 2-bromo-4-alkynyl- or 2-alkynyl-4-chloro-pyrazolo[1,5-a]pyrazine |
| Coordination | N1 and N5 | Various transition metals | - | Metal complex of this compound |
The interplay between the coordination chemistry of the nitrogen atoms and the reactivity of the halogen substituents makes this compound a versatile platform for the development of novel organometallic compounds and materials.
Advanced Spectroscopic and Structural Elucidation in a Research Context
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the pyrazolo[1,5-a]pyrazine (B3255129) scaffold, NMR provides critical information about the electronic environment of each atom and the connectivity between them.
A study on the functionalization of pyrazolo[1,5-a]pyrazines utilized 2-bromo-4-chloropyrazolo[1,5-a]pyrazine as a starting material for further reactions, such as iodination. thieme-connect.com The ¹H NMR spectrum of the resulting product, 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine, recorded in DMSO-d₆, showed two doublets in the aromatic region corresponding to the protons on the pyrazine (B50134) ring. thieme-connect.com The signals appeared at δ = 8.91 ppm and δ = 7.81 ppm, with a coupling constant of J = 4.8 Hz, characteristic of the vicinal coupling between the H-7 and H-6 protons, respectively. thieme-connect.com This data is fundamental for confirming the integrity of the pyrazolo[1,5-a]pyrazine core during chemical transformations.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle of substituted heterocycles.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a cross-peak connecting the signals of the H-6 and H-7 protons, definitively confirming their three-bond (vicinal) coupling and adjacency on the pyrazine ring. thieme-connect.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would reveal the one-bond correlations for C-6/H-6 and C-7/H-7. It is also invaluable for assigning diastereotopic protons if chiral centers are present in derivatives. thieme-connect.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected from H-7 to the carbons at positions 5 and 8a, and from H-6 to the carbon at position 4 and the bridgehead carbon. These correlations are critical for piecing together the fused ring system and confirming the position of substituents. thieme-connect.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. In a study of reduced pyrazolo[1,5-a]pyrimidines, NOESY was used to estimate interproton distances and determine the syn or anti configuration of isomers. nih.govrsc.org For the planar this compound, NOESY could reveal through-space interactions between protons on the ring and substituents, helping to define the preferred orientation of any flexible side chains in its derivatives.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states, which can have distinct physical properties. While specific solid-state NMR studies on this compound are not prominently featured in the reviewed literature, the technique is widely applied to heterocyclic compounds in pharmaceutical development. nih.gov It can distinguish between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in crystal packing and intermolecular interactions. 222.29.81researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₃BrClN₃), the predicted monoisotopic mass is 230.91989 Da. researchgate.net
A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern, arising from the presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a cluster of peaks for the molecular ion [M]⁺. The most significant peaks would be:
[M]⁺: Containing ⁷⁹Br and ³⁵Cl
[M+2]⁺: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a unique signature that confirms the presence of one bromine and one chlorine atom.
Fragmentation analysis, typically studied via MS/MS techniques, would involve the cleavage of the pyrazolo[1,5-a]pyrazine ring. Likely fragmentation pathways would include the loss of the halogen atoms (Br· or Cl·) or the expulsion of small, stable molecules like N₂ or HCN, providing further structural confirmation.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 231.92717 | 132.7 |
| [M+Na]⁺ | 253.90911 | 149.7 |
| [M-H]⁻ | 229.91261 | 137.1 |
| [M]⁺ | 230.91934 | 155.1 |
Data sourced from PubChemLite. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules. Although a crystal structure for this compound itself is not reported in the surveyed literature, studies on closely related derivatives provide significant insight. For instance, X-ray analysis was used to unambiguously confirm that electrophilic substitution on the pyrazolo[1,5-a]pyrazine ring system occurs at the 7-position. thieme-connect.comencyclopedia.pub This was demonstrated by determining the crystal structures of several functionalized derivatives, which was critical for validating the reaction mechanism. encyclopedia.pub
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For pyrazolo[1,5-a]pyrazine derivatives, these interactions are key to understanding their solid-state properties. Studies on related pyrazolo[1,5-a]pyrimidines show that crystal packing is often stabilized by weak C–H···N hydrogen bonds and π–π stacking interactions between the aromatic rings. In such stacking, the fused rings can arrange in parallel or antiparallel dispositions depending on the nature and position of substituents. 222.29.81 For this compound, the electron-rich nitrogen atoms of the pyrazine and pyrazole (B372694) rings would act as hydrogen bond acceptors, while the aromatic C-H groups would serve as donors. Furthermore, the bromine and chlorine atoms could participate in halogen bonding (C–X···N/O), an important non-covalent interaction that can influence crystal architecture.
Crystal packing describes how molecules are arranged to fill space in the crystal lattice. The tendency of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to form crystals with notable supramolecular structures has been highlighted as significant for their application in materials science. researchgate.net The specific substituents on the ring system heavily influence the packing motif. The presence of both bromine and chlorine atoms on the this compound scaffold would likely lead to dense packing arrangements stabilized by a combination of the interactions mentioned above (π-stacking, hydrogen and halogen bonds).
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration, especially in pharmaceutical science. Different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities. While no specific polymorphs of this compound have been reported, the investigation of polymorphism would be a crucial step in its development for any solid-state application.
Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloropyrazolo 1,5 a Pyrazine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is widely applied to heterocyclic compounds to understand their structure, stability, and reactivity. For 2-bromo-4-chloropyrazolo[1,5-a]pyrazine, DFT calculations can elucidate the influence of the bromo and chloro substituents on the electronic nature of the fused ring system.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the location of the HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the halogen atoms influences the energy levels of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Indicates regions susceptible to electrophilic attack. |
| LUMO | -1.75 | Indicates regions susceptible to nucleophilic attack. |
DFT calculations provide a detailed picture of the electron distribution within a molecule. The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms are expected to be regions of negative potential (red/yellow), making them likely sites for protonation or coordination to metal ions. Conversely, the hydrogen atoms and areas near the electron-withdrawing halogen atoms would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. Such analyses are crucial in quantitative structure-activity relationship (QSAR) studies, where descriptors based on partial charges help correlate chemical structure with biological activity. researchgate.net
Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Atomic Charge (a.u.) | Implication |
|---|---|---|
| N(1) | -0.25 | Nucleophilic character |
| N(5) | -0.28 | Nucleophilic character |
| C(2)-Br | +0.15 (on C) | Electrophilic carbon |
| C(4)-Cl | +0.18 (on C) | Electrophilic carbon |
| Br | -0.05 | Electron-withdrawing |
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of both thermodynamic and kinetic aspects. nih.gov For reactions involving pyrazolo[1,5-a]pyrazine (B3255129) derivatives, such as substitution or cross-coupling reactions, DFT can be used to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔG). koyauniversity.org These calculations help determine whether a reaction is spontaneous and identify the most favorable reaction pathway by comparing the energy barriers of competing mechanisms. For instance, studies on the synthesis of related pyrazole (B372694) systems have used DFT to establish conditions that favor either kinetic or thermodynamic products. nih.gov This predictive power is invaluable for optimizing reaction conditions like temperature, catalyst, and solvent to achieve a desired chemical transformation.
Table 3: Hypothetical Thermodynamic Data for a Nucleophilic Aromatic Substitution Reaction
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔG‡ (Activation Energy) | +22.5 | The energy barrier the reactants must overcome. |
| ΔG (Reaction Energy) | -15.0 | The net energy change, indicating a spontaneous reaction. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While DFT provides static electronic information, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the environment, such as solvent molecules. For a relatively rigid molecule like this compound, MD simulations can reveal subtle structural fluctuations. More importantly, they are used to study how the compound interacts with solvent molecules or larger biological targets like proteins. semanticscholar.org Studies on similar bromo-chloro substituted heterocyclic compounds have used MD to confirm the stability of ligand-protein complexes, which is crucial in drug design. nih.gov
Quantum Chemical Topology and Bond Critical Point Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atomic interactions and bond characteristics. This analysis identifies bond critical points (BCPs) in the electron density between two atoms. The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. For this compound, QTAIM analysis would allow for the quantitative description of the covalent character of the C-Br and C-Cl bonds, as well as the various C-C and C-N bonds within the heterocyclic rings. This method can distinguish between shared covalent interactions and closed-shell interactions, such as ionic or van der Waals forces.
In Silico Prediction of Spectroscopic Properties
Computational methods are frequently used to predict various spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. Comparing these predicted spectra with experimental data helps confirm the structure of the target molecule. Furthermore, other properties like the collision cross section (CCS), which is relevant in ion mobility-mass spectrometry, can also be predicted computationally. uni.lu
Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ) for the Pyrazolo[1,5-a]pyrazine Core
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-2 | 115.2 | 114.8 |
| C-3 | 140.1 | 139.5 |
| C-4 | 128.9 | 128.5 |
| C-6 | 145.3 | 144.9 |
| C-7 | 105.8 | 105.2 |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Targeted Ligand Design, focusing on molecular interactions.
Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of pyrazolo[1,5-a]pyrazine derivatives, providing insights into the molecular interactions that govern their biological activity. These approaches allow for the rational design of ligands with improved potency and selectivity towards their biological targets.
Molecular Electrostatic Potential (MEP) Analysis
Molecular electrostatic potential (MEP) maps are valuable tools for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interactions. For the pyrazolo[1,5-a]pyrazine scaffold, the nitrogen atoms of the pyrazine (B50134) and pyrazole rings create regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds with donor groups in a protein's active site. researchgate.netresearchgate.net The introduction of halogen atoms, such as bromine at the 2-position and chlorine at the 4-position, significantly alters the MEP. These electron-withdrawing groups reduce the electron density of the heterocyclic system, influencing its stacking interactions and modulating the strength of hydrogen bonds.
Molecular Docking and Interaction Analysis
Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to its protein target. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are often investigated as kinase inhibitors, docking studies have revealed key interactions within the ATP-binding site. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine core typically forms hydrogen bonds with the hinge region of the kinase.
Substitutions at various positions on the scaffold play a crucial role in defining the binding affinity and selectivity. For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to form a hydrogen bond with the methionine residue in the hinge region. researchgate.net The substituents at other positions can form additional interactions. While specific docking studies on this compound are not extensively reported, the bromo and chloro groups are expected to participate in halogen bonding and hydrophobic interactions, which can enhance binding affinity.
The following table summarizes the types of molecular interactions that are critical for the binding of pyrazolo[1,5-a]pyrazine derivatives to their protein targets, as inferred from studies on related compounds.
| Interaction Type | Interacting Groups on Ligand | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Pyrazole and Pyrazine Nitrogens | Hinge region amino acids (e.g., Met) |
| Halogen Bonding | Bromo and Chloro substituents | Electron-rich atoms (e.g., oxygen, sulfur) |
| Hydrophobic Interactions | Aromatic rings, alkyl substituents | Hydrophobic pockets in the active site |
| π-π Stacking | Pyrazolo[1,5-a]pyrazine core | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Quantitative Structure-Activity Relationship (QSAR) Studies
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide quantitative models that correlate the structural features of a series of compounds with their biological activities. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.
For pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, 3D-QSAR studies have indicated that bulky and hydrophobic features in certain regions are beneficial for activity, while hydrogen bond donor groups in other areas are detrimental. rsc.org The 7-N-aryl substitution was found to be crucial for boosting inhibitory activities. Although specific QSAR studies on this compound are not available, the insights from related pyrazolo[1,5-a]pyrimidine derivatives can guide the design of new analogs. For example, the bromo and chloro substituents on the this compound scaffold would contribute to the steric and electrostatic fields in a QSAR model, and their influence on activity could be systematically explored by synthesizing and testing related derivatives.
The following table outlines the general findings from QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives and their implications for the design of new ligands.
| QSAR Field | Favorable Substituent Properties | Unfavorable Substituent Properties |
| Steric | Bulky groups at specific positions to enhance binding | Steric clashes with the protein |
| Electrostatic | Electron-withdrawing groups to enhance specific interactions | - |
| Hydrophobic | Hydrophobic groups to occupy hydrophobic pockets | Polar groups in hydrophobic regions |
| Hydrogen Bond Donor | Donors at positions that can interact with acceptor residues | Donors in regions where they cannot form H-bonds |
| Hydrogen Bond Acceptor | Acceptors at positions that can interact with donor residues | Acceptors in regions where they cannot form H-bonds |
Role As a Building Block and Scaffold in Advanced Chemical Biology and Materials Research
Precursor for Novel Fused and Polycyclic Heterocyclic Architectures
The presence of both bromine and chlorine atoms on the pyrazolo[1,5-a]pyrazine (B3255129) scaffold allows for selective and sequential reactions, making it an ideal starting material for the construction of intricate molecular frameworks. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions is a key feature that synthetic chemists exploit to build complex ring systems.
Construction of Complex Ring Systems via Annulation and Cyclization Strategies
The halogen substituents on the 2- and 4-positions of the pyrazolo[1,5-a]pyrazine core serve as versatile handles for the construction of new fused and polycyclic heterocyclic systems through various annulation and cyclization strategies. For instance, 4-chloropyrazolo[1,5-a]pyrazines can react with reagents like tert-butyl cyanoacetate (B8463686) to form intermediates that can be further cyclized to create novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. rsc.org This reactivity highlights the potential of the chloro group at the 4-position to participate in ring-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of halogenated pyrazolo[1,5-a]pyrazines. For example, 4-bromopyrazolo[1,5-a]pyrazines have been successfully coupled with various arylboronic acids to synthesize 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. This demonstrates the utility of the bromo substituent as a site for introducing aromatic and heteroaromatic moieties, which can then be further elaborated into more complex polycyclic structures.
While direct examples using 2-bromo-4-chloropyrazolo[1,5-a]pyrazine are not extensively documented, the known reactivity of monohalo- and dihalo- derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system provides a strong indication of its synthetic potential. Palladium-catalyzed cross-coupling and click chemistry have been widely used to introduce diverse functional groups to the pyrazolo[1,5-a]pyrimidine core, enhancing its structural diversity. nih.gov
The following table summarizes representative cross-coupling reactions on related halogenated heterocyclic cores, illustrating the potential synthetic pathways for this compound.
| Reaction Type | Halogenated Precursor | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromopyrazolo[1,5-a]pyrazine | Arylboronic acid | Palladium catalyst | 4-Arylpyrazolo[1,5-a]pyrazine |
| Nucleophilic Aromatic Substitution | 4-Chloropyrazolo[1,5-a]pyrazine (B1430154) | tert-Butyl cyanoacetate | Base | Pyrazolo[1,5-a]pyrazin-4-ylacetonitrile precursor |
Synthesis of Oligomeric and Polymeric Pyrazolo[1,5-a]pyrazine Structures
Currently, there is a notable absence of published research detailing the synthesis of oligomeric or polymeric structures derived from this compound or other pyrazolo[1,5-a]pyrazine monomers. The development of such materials would require bifunctional monomers capable of undergoing polymerization reactions. While the di-halogenated nature of this compound theoretically allows for step-growth polymerization through repeated cross-coupling reactions, this area of materials science remains unexplored. Future research in this direction could lead to the development of novel conjugated polymers with interesting electronic and photophysical properties.
Design and Synthesis of Chemical Probes and Ligands for Biological Systems (Mechanistic Focus)
The pyrazolo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. The ability to functionalize this core at various positions, facilitated by precursors like this compound, allows for the rational design of potent and selective chemical probes and ligands for studying biological systems at a molecular level.
Exploration of Pyrazolo[1,5-a]pyrazine Scaffolds in Receptor Binding Studies and Enzyme Inhibition Mechanisms at a Molecular Level
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The pyrazolo[1,5-a]pyrimidine core mimics the adenine part of ATP, while substituents at various positions can be tailored to achieve selectivity for specific kinases. The synthetic versatility offered by halogenated precursors is key to exploring the structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their interaction with various receptors. For example, certain analogs have been investigated for their binding to benzodiazepine receptors, although they were found to interact with a distinct low-affinity site.
The following table provides examples of enzyme inhibition by pyrazolo[1,5-a]pyrimidine and related pyrazolo-fused heterocyclic derivatives, highlighting the importance of this scaffold in designing enzyme inhibitors.
| Scaffold | Enzyme Target | Mechanism of Inhibition | Therapeutic Area |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Protein Kinases (e.g., CK2, EGFR, B-Raf) | ATP-competitive | Cancer |
| Pyrazolo[1,5-a] nih.govnih.govorganic-chemistry.orgtriazine | Thymidine Phosphorylase | Non-competitive | Cancer |
Development of Fluorescent Pyrazolo[1,5-a]pyrazine Tags for Biological Imaging Research
The pyrazolo[1,5-a]pyrimidine core has been identified as a promising fluorophore for biological imaging applications. These compounds can exhibit tunable photophysical properties, and their relatively small size is advantageous for cellular imaging. The synthesis of fluorescent pyrazolo[1,5-a]pyrimidine derivatives often involves the introduction of electron-donating or electron-withdrawing groups to modulate their absorption and emission spectra. Halogenated precursors are valuable in this context, as the halogen atoms can be replaced with various fluorescent moieties through cross-coupling reactions.
For instance, the pyrazolo[1,5-a]pyrimidine core can be readily modified through reactions like nitration, halogenation, and formylation, allowing for the incorporation of functional groups that can tune the fluorescent properties or serve as linkers for conjugation to biomolecules. While specific examples detailing the use of this compound for the synthesis of fluorescent tags are not available, the general principles of fluorophore design based on the pyrazolo[1,5-a]pyrimidine scaffold are well-established.
Application in Organic Electronic Materials Research (Synthetic Aspects Only)
The pyrazolo[1,5-a]pyrazine nucleus, with its electron-deficient nature, is an attractive component for the synthesis of materials for organic electronics. The ability to introduce various substituents onto this core through the functionalization of precursors like this compound allows for the fine-tuning of the electronic properties of the resulting materials.
The synthesis of donor-acceptor molecules, where an electron-rich donor unit is linked to an electron-deficient acceptor unit, is a common strategy in the design of materials for organic electronics. The pyrazolo[1,5-a]pyrazine core can act as the acceptor moiety. The bromo and chloro substituents on this compound provide synthetic handles to attach electron-donating groups through reactions like the Buchwald-Hartwig amination or Suzuki coupling.
While research on pyrazolo[1,5-a]pyrazine-based organic electronic materials is still emerging, studies on related nitrogen-rich heterocyclic systems demonstrate the potential of this approach. For example, pyrazino[2,3-b]phenazine derivatives, which also contain an electron-deficient pyrazine (B50134) ring, have been synthesized and investigated for their optoelectronic properties.
The synthetic versatility of this compound makes it a promising platform for the development of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Future Research Directions and Emerging Opportunities
Exploration of New Catalytic Systems for Pyrazolo[1,5-a]pyrazine (B3255129) Functionalization
The development of novel catalytic systems is paramount for the efficient and selective functionalization of the pyrazolo[1,5-a]pyrazine scaffold. While palladium-catalyzed cross-coupling reactions are well-established for similar heterocyclic systems, future research will likely focus on more sustainable and efficient alternatives.
One promising area is the use of earth-abundant metal catalysts, such as iron, copper, and nickel, to replace precious metals like palladium. These catalysts can offer different reactivity and selectivity profiles, potentially enabling new types of transformations that are not accessible with traditional methods. For instance, the development of nickel-catalyzed C-H activation reactions could allow for the direct introduction of functional groups at various positions on the pyrazolo[1,5-a]pyrazine ring, bypassing the need for pre-functionalized starting materials.
Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. The application of photoredox catalysis to the functionalization of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine could enable a range of novel transformations, such as the direct arylation, alkylation, and amination of the heterocyclic core.
| Catalyst System | Potential Application for Pyrazolo[1,5-a]pyrazine Functionalization |
| Palladium-based catalysts | Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions at the bromo and chloro positions. |
| Nickel-based catalysts | Cross-coupling reactions and C-H activation. |
| Copper-based catalysts | Ullmann coupling, C-N and C-O bond formation. |
| Iron-based catalysts | Cross-coupling and C-H functionalization. |
| Photoredox catalysts | Direct arylation, alkylation, and amination under mild conditions. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. sci-hub.sejrfglobal.com In the context of pyrazolo[1,5-a]pyrazines, these technologies can be employed in several ways:
Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major products, yields, and optimal reaction conditions. eurekalert.orgchemeurope.com This can significantly accelerate the discovery of new synthetic routes for the functionalization of this compound and its derivatives. nih.govrepec.orgnih.gov
Compound Design: ML models can be used to design novel pyrazolo[1,5-a]pyrazine derivatives with specific desired properties, such as high binding affinity to a biological target or specific photophysical characteristics. digitellinc.comnih.gov By learning from existing structure-activity relationship (SAR) data, these models can propose new molecules with a higher probability of success, reducing the time and cost of drug discovery. mdpi.com
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Pyrazolo[1,5-a]pyrazine Reactions
The ability to monitor chemical reactions in real-time can provide invaluable insights into reaction mechanisms and kinetics, enabling the optimization of reaction conditions and the identification of transient intermediates. Advanced spectroscopic techniques are being increasingly used for the in-situ monitoring of organic reactions. perkinelmer.com
For the synthesis and functionalization of pyrazolo[1,5-a]pyrazines, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products in real-time. perkinelmer.comresearchgate.netnih.gov This can lead to a deeper understanding of the reaction pathways and facilitate the development of more efficient and robust synthetic protocols.
| Spectroscopic Technique | Information Provided |
| In-situ FTIR | Real-time monitoring of functional group transformations. |
| In-situ Raman | Complementary information to FTIR, particularly for non-polar bonds. |
| In-situ NMR | Detailed structural information on reactants, intermediates, and products. researchgate.netnih.gov |
Elucidation of Complex Structure-Function Relationships via Advanced Biophysical Methods (focusing on molecular interactions)
Understanding the molecular interactions between pyrazolo[1,5-a]pyrazine derivatives and their biological targets is crucial for the rational design of new drugs. mdpi.comnih.gov A variety of advanced biophysical methods can be employed to elucidate these complex structure-function relationships. nih.govworldscientific.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information on the binding mode of a small molecule to a protein, including the specific amino acid residues involved in the interaction. researchgate.netnih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing thermodynamic parameters such as binding affinity, enthalpy, and entropy. nih.govacs.org
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding and dissociation of a small molecule to a target protein immobilized on a sensor surface. nih.govresearchgate.net
X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a pyrazolo[1,5-a]pyrazine derivative bound to its target protein, offering a detailed picture of the molecular interactions. nih.gov
By combining these techniques, a comprehensive understanding of the structure-function relationships of pyrazolo[1,5-a]pyrazine derivatives can be achieved, guiding the optimization of their biological activity.
Expanding the Chemical Space of Pyrazolo[1,5-a]pyrazine Derivatives for Diverse Research Applications
The pyrazolo[1,5-a]pyrazine scaffold is a versatile platform for the development of compounds with a wide range of applications. nih.govmdpi.com By systematically exploring the chemical space around this core, it is possible to generate libraries of diverse molecules for screening in various research areas.
Medicinal Chemistry: The pyrazolo[1,5-a]pyrazine core is present in a number of biologically active compounds, and further derivatization of this compound could lead to the discovery of new therapeutic agents for a variety of diseases. mdpi.comnih.govnih.govacs.orgekb.eg
Materials Science: The photophysical properties of pyrazolo[1,5-a]pyrazines can be tuned by introducing different substituents, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.netrsc.org
Agrochemicals: The structural similarity of pyrazolo[1,5-a]pyrazines to other nitrogen-containing heterocycles used in agriculture suggests that they may also possess interesting herbicidal or insecticidal activities.
Through the application of modern synthetic methodologies and a multidisciplinary approach, the full potential of this compound and its derivatives can be realized, leading to the development of new technologies and therapies that address pressing societal needs.
Q & A
Q. What are the primary synthetic routes for 2-bromo-4-chloropyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?
The compound is synthesized via halogenation reactions. For example, This compound (2j) is prepared by iodination of its precursor using N-iodosuccinimide (NIS) in anhydrous MeCN under reflux (4 hours, 83% yield) . Alternatively, bromination of methyl carboxylate derivatives (e.g., 2c ) with N-bromosuccinimide (NBS) introduces bromine at position 3 . Key optimization parameters include solvent choice (e.g., MeCN for iodination), temperature (reflux for faster kinetics), and stoichiometry (1:1.05 molar ratio of substrate to NIS).
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR (e.g., δ = 8.91 ppm for H-7 in DMSO-d6) to confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 359 [M+H]) validate the molecular formula .
- Elemental analysis : Cross-checking calculated vs. experimental C, H, and N values (e.g., 20.11% C calculated vs. 20.25% found) .
- Infrared (IR) spectroscopy : Peaks at 1680–1725 cm confirm carbonyl groups in intermediates .
Q. How is functionalization at position 7 of pyrazolo[1,5-a]pyrazine achieved?
Position 7 is selectively functionalized via carbene insertion using silylformamidine. For example, reacting 2j with silylformamidine (1.5 equiv, solvent-free, 70–90°C, 10–30 minutes) yields aminals (e.g., 3f ) in 71–90% yields. The reaction exploits the high acidity of the C7–H bond (predicted pKa ~22–25 in DMSO), enabling regioselective insertion .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives in insertion reactions?
Electron-withdrawing groups (EWGs) like methoxycarbonyl (–COOMe) or cyano (–CN) at position 4 accelerate carbene insertion at C7 by polarizing the C–H bond. For instance:
- 4-Methoxycarbonyl derivative (2c) : Reacts at 90°C in 30 minutes (71% yield) .
- 4-Cyano derivative (2d) : Reacts at room temperature (50% yield) .
EWGs lower the activation barrier by stabilizing the transition state through resonance or inductive effects.
Q. How can researchers resolve discrepancies in analytical data during synthesis?
Contradictions in elemental analysis (e.g., 11.73% N calculated vs. 11.58% found for 2i ) require cross-validation with complementary techniques:
- X-ray crystallography : Used to unambiguously confirm aminal structures (e.g., 3a ) .
- High-resolution MS (HRMS) : Resolves ambiguities in molecular ion fragmentation .
- DSC/TGA : Detects solvent or moisture residues affecting purity .
Q. What role does this compound play in medicinal chemistry research?
The compound serves as a precursor for bioactive derivatives:
- Kinase inhibitors : Polyhalogenated derivatives (e.g., 2i ) are intermediates for ROS1 inhibitors via Suzuki-Miyaura coupling .
- RNA-binding protein inhibitors : Analogues like RO6885247 (pyrazolo[1,5-a]pyrazine core) target survival motor neuron proteins .
Methodologies include hydrolyzing aminals to aldehydes (e.g., 4f using 20% HBr, 60°C, 10 minutes) for further derivatization .
Q. What strategies optimize regioselectivity in electrophilic substitutions of pyrazolo[1,5-a]pyrazines?
Regioselectivity is controlled by:
- Substituent effects : EWGs at position 4 direct electrophiles to C3 or C7. For example, nitration of 2c with HNO3/H2SO4 occurs at C5 due to steric and electronic factors .
- Solvent-free conditions : Minimize side reactions (e.g., silylformamidine reactions achieve >90% yields without solvents) .
- Temperature modulation : Lower temperatures (e.g., 0°C for nitration) suppress decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
